

predicting Nafamostat mesylate dose body weight hemoglobin factors

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Compound Focus: Nafamostat Mesylate

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Predictive Model for Nafamostat Dosing

A 2025 multicenter study developed a model to predict the optimal **Nafamostat mesylate** dose for hemodialysis, which can be a valuable reference for research settings. The model was built using data from patients effectively anticoagulated with Nafamostat and is based on a multivariable linear regression analysis [1] [2].

The table below provides the coefficients for the key variables in the prediction model. You can calculate the predicted dose for your experimental parameters using the following formula [3]: **Predicted Nafamostat dose (mg/h) = 20.047 + (Variable Value × Coefficient)**

Variable	Coefficient	Example Value	Contribution to Dose (mg/h)
(Intercept)	+20.047	---	+20.047
Oral anticoagulant use (Yes)	-14.202	No (0)	0
Dry body weight (kg)	+0.151	60 kg	+9.06
Age (years)	-0.134	50 years	-6.70

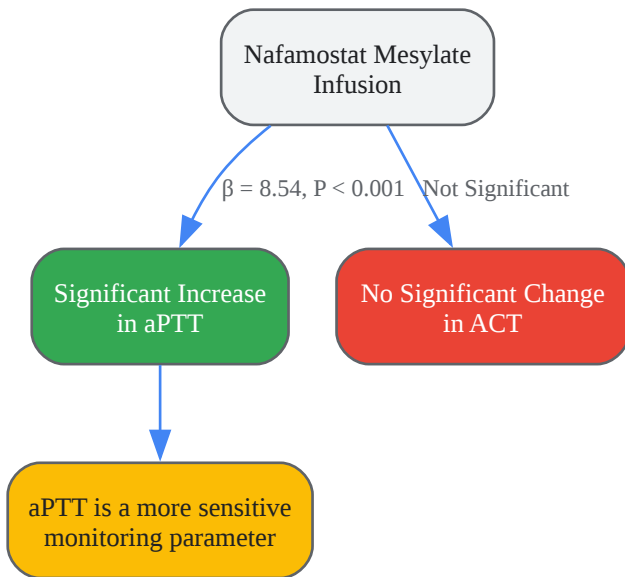
Variable	Coefficient	Example Value	Contribution to Dose (mg/h)
Hemoglobin (g/dL)	+1.134	10 g/dL	+11.34
Sex (Female)	-3.174	Female (1)	-3.174
Membrane material (Cellulose triacetate)	-6.234	Polysulfone (0)	0
Ultrafiltration volume (L)	-1.108	2.5 L	-2.77
Blood flow rate (mL/min)	-0.030	250 mL/min	-7.50
*Predicted Nafamostat Dose (mg/h)	---	---	20.30

> **Important Note on Model Performance:** The best-performing model, which used 12 variables, showed a Root Mean Squared Error (RMSE) of **4.11 mg/h** and an adjusted R² value of **0.49** [1] [2]. This means that while the model is a useful predictor, there is substantial variability it does not capture. Further studies for model improvement and external validation are required [1].

Monitoring Anticoagulant Effect

When experimenting with Nafamostat, selecting the right parameter to monitor its anticoagulant effect is crucial. Evidence suggests that **activated partial thromboplastin time (aPTT)** may be more reliable than activated clotting time (ACT), especially in pediatric critical care research involving continuous venovenous hemodiafiltration (CVVHDF) [4].

The following diagram illustrates the relationship between Nafamostat infusion and these coagulation parameters, based on findings from a 2025 dose-response analysis [4]:



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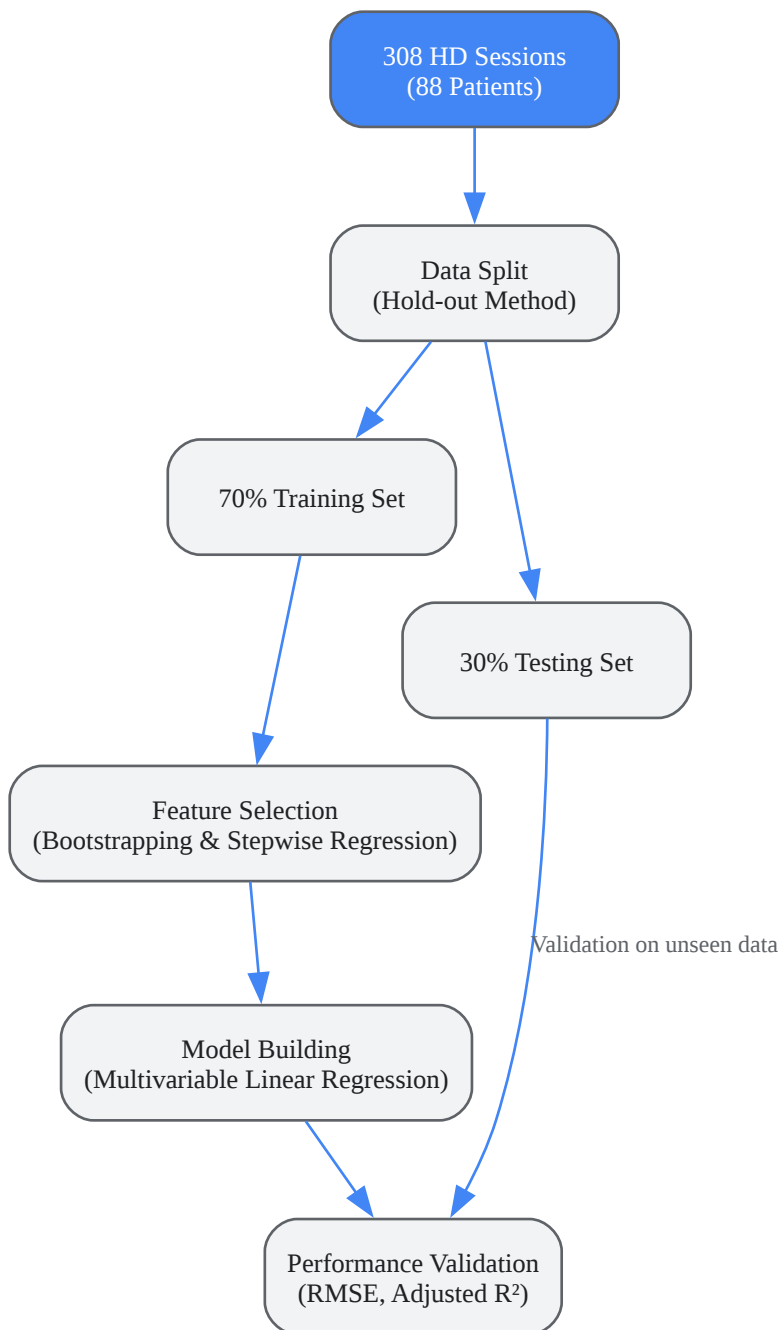
Key findings from the research include [4]:

- **aPTT Correlation:** A significant positive correlation was found between the Nafamostat infusion rate and aPTT values ($\beta = 8.54, P < 0.001$).
- **ACT Correlation:** No significant association was found between the infusion rate and ACT.
- **Non-linear Relationship:** Non-linear regression analysis suggested a dose-response pattern for aPTT, but not for ACT, indicating aPTT's superior sensitivity for monitoring.

Experimental Protocol & Key Considerations

For your experimental design, here is a summary of the methodology from the 2025 predictive model study and other critical factors to consider.

- **Model Development Workflow:** The predictive model was developed through a structured process, as shown below.



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- **Key Factors Influencing Dose:** The study identified the following variables as most important for prediction [1] [2]:
 - **Oral Anticoagulant Use:** Associated with a significantly **lower** Nafamostat dose (coefficient: -14.20) [1] [2].
 - **Dry Body Weight:** Associated with a **higher** dose (coefficient: +0.15) [1] [2].
 - **Age:** Associated with a **lower** dose (coefficient: -0.13) [1] [2].

- **Hemoglobin Level:** Associated with a **higher** dose (coefficient: +1.13) [1] [2].
- **Drug Properties & Safety:** Be aware of Nafamostat's key pharmacological profile [5] [6]:
 - **Mechanism of Action:** Potent, broad-spectrum synthetic serine protease inhibitor.
 - **Half-life:** Extremely short, approximately **5-8 minutes**.
 - **Metabolism:** Rapidly hydrolyzed in the bloodstream by carboxyesterase.
 - **Reported Adverse Effects:** Agranulocytosis, hyperkalemia, and anaphylactoid reactions.

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